N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide
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Overview
Description
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hexahydro-s-indacenyl group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide typically involves the reaction of 1,2,3,5,6,7-hexahydro-s-indacene with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the two components. The reaction conditions often include elevated temperatures and pressures to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems in industrial settings also ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of the NLPR3 inflammasome, a protein complex involved in the inflammatory response . By inhibiting the activation of this inflammasome, the compound can reduce inflammation and potentially alleviate symptoms of related diseases.
Comparison with Similar Compounds
Similar Compounds
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: This compound shares a similar core structure but has different functional groups attached, leading to distinct properties and applications.
MCC950 (CP-456773): Another related compound known for its selective inhibition of the NLRP3 inflammasome, used in research for its anti-inflammatory properties.
Uniqueness
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)prop-2-enamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate the NLPR3 inflammasome sets it apart from other similar compounds, making it a valuable subject of study in the context of inflammatory diseases.
Properties
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-14(17)16-15-12-7-3-5-10(12)9-11-6-4-8-13(11)15/h2,9H,1,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTNKBIRLYFMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C2CCCC2=CC3=C1CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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